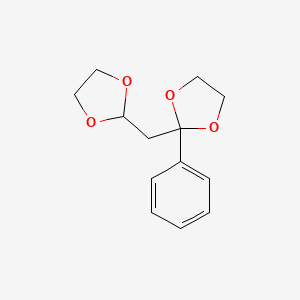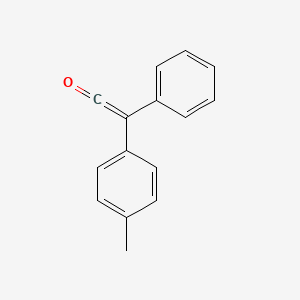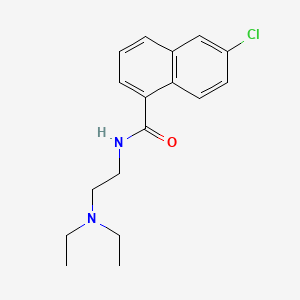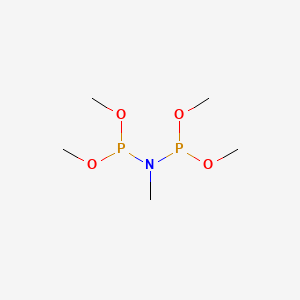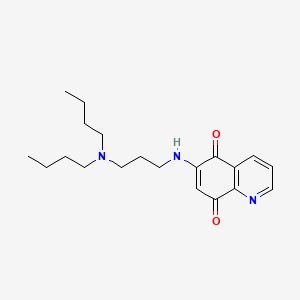
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one is an organogermanium compound with the molecular formula C14H24Ge2O. This compound features a phenyl group attached to a central ethanone structure, which is further substituted with two trimethylgermyl groups.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one typically involves the reaction of phenylacetylene with trimethylgermanium chloride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germyl-substituted alcohols.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylgermyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include the inhibition of certain enzymatic activities or the activation of specific signaling cascades, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2,2-bis(trimethylgermyl)ethan-1-one can be compared with other organogermanium compounds, such as:
Tetramethylgermane: A simpler organogermanium compound with four methyl groups attached to a central germanium atom.
Triphenylgermane: Contains three phenyl groups attached to a germanium atom, offering different reactivity and applications.
Dimethylgermanium dichloride: Features two methyl groups and two chlorine atoms attached to germanium, used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds .
Eigenschaften
CAS-Nummer |
38860-13-8 |
|---|---|
Molekularformel |
C14H24Ge2O |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
1-phenyl-2,2-bis(trimethylgermyl)ethanone |
InChI |
InChI=1S/C14H24Ge2O/c1-15(2,3)14(16(4,5)6)13(17)12-10-8-7-9-11-12/h7-11,14H,1-6H3 |
InChI-Schlüssel |
WOIVPRZHTPZTIN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C(C(=O)C1=CC=CC=C1)[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


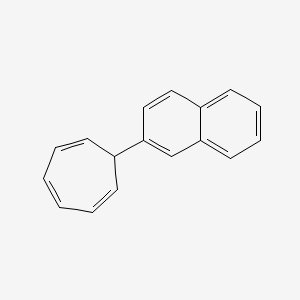
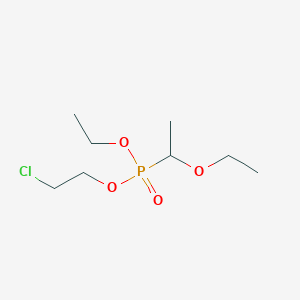
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
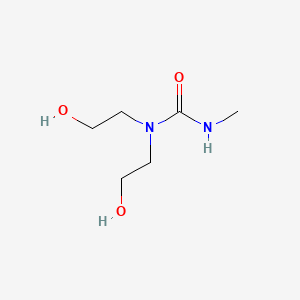
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)



